Dipropofol-d32
Description
Dipropofol-d32 (CAS: Not explicitly provided in evidence; see Notes) is a deuterated analog of Dipropofol, a compound structurally related to Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent. Deuterated compounds like this compound are critical in pharmaceutical research as isotopic internal standards for analytical methods such as liquid chromatography-mass spectrometry (LC-MS). These standards enable precise quantification of non-deuterated drugs or impurities by leveraging their distinct mass signatures.
This compound has a molecular formula of C₆H₂D₃₂O₂ (alternately represented as C₂₄H₂D₃₂O₂ in , likely due to formatting discrepancies) and a molecular weight of 386.72 g/mol. It features 32 deuterium atoms replacing hydrogen atoms in its structure, primarily at the isopropyl and phenolic hydroxyl groups. This extensive deuteration minimizes isotopic overlap with non-deuterated Dipropofol, ensuring accuracy in trace-level impurity detection during drug quality control.
Properties
Molecular Formula |
C₂₄H₂D₃₂O₂ |
|---|---|
Molecular Weight |
386.72 |
Synonyms |
3,3’,5,5’-Tetrakis(1-methylethyl)-[1,1’-biphenyl]-4,4’-diol-d32; 2,2’,6,6’-Tetraisopropyl-p,p’-biphenol-d32; 3,3’,5,5’-Tetraisopropyl-4,4’-_x000B_dihydroxybiphenyl-d32; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Deuterated Propofol and Dipropofol analogs are utilized as reference standards in pharmacokinetic studies and impurity profiling. Below is a comparative analysis of Dipropofol-d32 and structurally or functionally related compounds, based on molecular properties and applications.
Table 1: Comparative Data for this compound and Related Compounds
Research Findings and Implications
- This compound is primarily employed in advanced analytical workflows to ensure compliance with regulatory standards for Propofol-based drugs. Its high deuteration level reduces signal interference, enabling detection limits as low as 0.01% for impurities.
- Propofol-d17 and -d18 are referenced in studies investigating Propofol stability under storage conditions, where degradation products like Dipropofol may form via oxidative coupling.
- The availability of these deuterated standards through suppliers like Pharmaffiliates and TRC (e.g., TRC D492142) underscores their importance in global pharmaceutical quality control.
Notes on Discrepancies and Limitations
- and list conflicting molecular formulas for this compound (C₂₄H₂D₃₂O₂ vs. C₆H₂D₃₂O₂). This likely stems from formatting differences (e.g., monomeric vs. dimeric representations). The molecular weight (386.72 g/mol) confirms a dimeric structure.
- Limited data on synthetic routes or stability profiles for these compounds suggests a need for further research into their pharmacokinetic behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
